molecular formula C27H21F3N4O B11225706 N-(4-methoxybenzyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-(4-methoxybenzyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11225706
M. Wt: 474.5 g/mol
InChI Key: YFPOEVKVADGFJT-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core substituted with methoxyphenyl, phenyl, and trifluoromethylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H21F3N4O

Molecular Weight

474.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C27H21F3N4O/c1-35-22-12-10-18(11-13-22)15-31-25-24-23(19-6-3-2-4-7-19)16-34(26(24)33-17-32-25)21-9-5-8-20(14-21)27(28,29)30/h2-14,16-17H,15H2,1H3,(H,31,32,33)

InChI Key

YFPOEVKVADGFJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

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